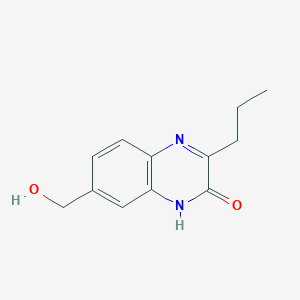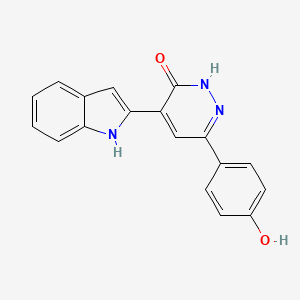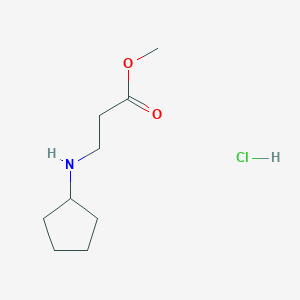
Methyl 3-(cyclopentylamino)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is commonly used in biochemical research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(cyclopentylamino)propanoate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with cyclopentanone in the presence of sodium acetate and sodium triacetoxyborohydride. The reaction is typically carried out in tetrahydrofuran at room temperature for 18 hours, followed by the addition of water and sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(cyclopentylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(cyclopentylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of Methyl 3-(cyclopentylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(cyclopentylamino)propanoate
- Methyl 3-aminopropanoate
- Cyclopentanone derivatives
Uniqueness
Methyl 3-(cyclopentylamino)propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclopentylamino group and ester functionality make it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
methyl 3-(cyclopentylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-10-8-4-2-3-5-8;/h8,10H,2-7H2,1H3;1H |
Clave InChI |
RTOCCSWRBOPFPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC1CCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



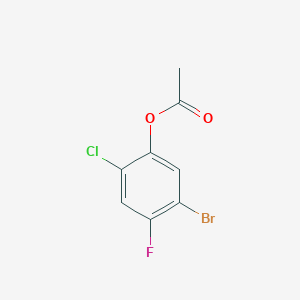
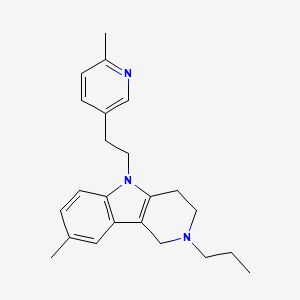
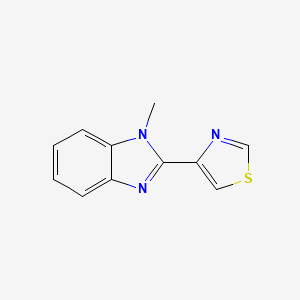
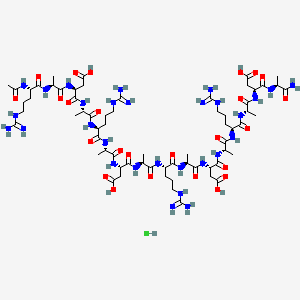
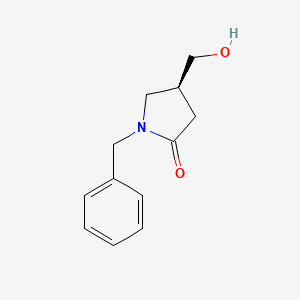


![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)

![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)

